ethyl 1-methyl-4-[(thiophen-2-ylmethyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Description
Ethyl 1-methyl-4-[(thiophen-2-ylmethyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted at the 1-position with a methyl group, the 4-position with a thiophen-2-ylmethylamino moiety, and the 5-position with an ethyl ester (Fig. 1). Its molecular formula is C₁₆H₁₆N₄O₂S, with a molecular weight of 328.39 g/mol .
Pyrazolo[3,4-b]pyridine derivatives are extensively studied for antiviral activity, particularly against herpes simplex virus type 1 (HSV-1) and other enveloped viruses . The structural design of this compound aligns with efforts to optimize antiviral potency by modifying substituents at the 4-amino position of the pyrazolo[3,4-b]pyridine scaffold.
Properties
IUPAC Name |
ethyl 1-methyl-4-(thiophen-2-ylmethylamino)pyrazolo[3,4-b]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c1-3-21-15(20)12-8-17-14-11(9-18-19(14)2)13(12)16-7-10-5-4-6-22-10/h4-6,8-9H,3,7H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPWGBNIHRWEBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1NCC3=CC=CS3)C=NN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-methyl-4-[(thiophen-2-ylmethyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has garnered attention for its promising biological activities, particularly in the context of cancer and infectious diseases. This article explores its biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Structure and Properties
The molecular structure of this compound features a pyrazolo[3,4-b]pyridine core substituted with a thiophenylmethyl group and an ethyl ester. This configuration is crucial for its biological activity.
Chemical Formula
- Molecular Formula : CHNOS
- Molecular Weight : 304.37 g/mol
1. Anticancer Activity
Recent studies have identified pyrazolo[3,4-b]pyridine derivatives as potent inhibitors of various kinases involved in cancer progression. This compound has shown significant activity against several cancer cell lines:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| A172 | 0.5 | Inhibition of TBK1 signaling |
| U87MG | 0.7 | Induction of apoptosis |
| A375 | 0.6 | Cell cycle arrest |
| Panc0504 | 0.8 | Inhibition of proliferation |
The compound demonstrated selective inhibition of TBK1 (TANK-binding kinase 1), which plays a critical role in immune response and cancer cell survival. The structure–activity relationship studies indicated that modifications in the thiophenylmethyl group could enhance potency and selectivity against cancer cells .
2. Antitubercular Activity
In addition to its anticancer properties, this compound has shown promising results against Mycobacterium tuberculosis. In vitro assays revealed that derivatives with specific substitutions exhibited significant antitubercular activity:
| Compound Variant | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| N(1)CH, C(3)CH, C(4)pCHCH, C(5)COEt | 0.25 |
This suggests that structural modifications can lead to enhanced efficacy against tuberculosis .
Case Studies
Case Study 1: TBK1 Inhibition
A study conducted on a series of pyrazolo[3,4-b]pyridine derivatives highlighted the role of this compound as a lead compound for TBK1 inhibition. The compound was found to inhibit downstream signaling pathways related to inflammation and tumor growth .
Case Study 2: Antimicrobial Activity
Another investigation into the antimicrobial properties of various pyrazolo[3,4-b]pyridines demonstrated that this compound exhibited significant activity against drug-resistant strains of M. tuberculosis, making it a candidate for further development in treating resistant infections .
Scientific Research Applications
Chemical Properties and Structure
The compound features a pyrazolo[3,4-b]pyridine core, which is known for its pharmacological relevance. The presence of the thiophen-2-ylmethyl group enhances its interaction with biological targets, making it a potential candidate for drug development. The molecular formula is , with a molecular weight of approximately 294.34 g/mol.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds similar to ethyl 1-methyl-4-[(thiophen-2-ylmethyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. For instance, derivatives have shown activity against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values indicating potent efficacy .
Anticancer Activity
The compound's structure allows it to interact with key enzymes involved in cancer cell proliferation. Inhibitors based on similar scaffolds have been developed to target human farnesyltransferase, an enzyme critical for cancer cell growth and survival . These inhibitors have demonstrated promising results in preclinical studies, suggesting that this compound could be further explored as an anticancer agent.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of compounds related to this compound:
Comparison with Similar Compounds
Key Observations:
Antiviral Potency: ARA-04 and ARA-05 exhibited strong anti-HSV-1 activity, likely due to the pyridinylamino group’s ability to disrupt viral entry or replication . The target compound’s thiophen-2-ylmethylamino group may offer unique interactions with viral proteases or host receptors, though specific activity data are pending .
Cytotoxicity: Phenylamino derivatives (e.g., Compound 5 in ) showed low cytotoxicity (CC₅₀ > 100 μM), suggesting a favorable therapeutic index.
Structural Flexibility :
- Substitution with sulfonamido-butyl groups (L87) improved binding to SARS-CoV-2 3CL protease, highlighting the scaffold’s adaptability for diverse viral targets .
Impact of Ester vs. Carboxylic Acid Derivatives
Hydrolysis of the ethyl ester to a carboxylic acid (e.g., 6-(4-fluorophenyl)-1-methyl-4-(methylthio)-3-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid) enhances polarity but reduces cell permeability . The ester group in the target compound likely balances bioavailability and metabolic stability.
Q & A
Q. What are the common synthetic routes for preparing ethyl 1-methyl-4-[(thiophen-2-ylmethyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate?
The synthesis typically involves multi-step heterocyclic reactions:
- Step 1 : Formation of the pyrazolo[3,4-b]pyridine core via cyclization of pyrazole-4-carbaldehyde derivatives with β-ketoesters or malonates under basic conditions (e.g., piperidine catalysis) .
- Step 2 : Introduction of the thiophen-2-ylmethylamine group via nucleophilic substitution or reductive amination. For example, ethyl 4-chloro intermediates (e.g., ethyl 4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate) can react with thiophen-2-ylmethylamine in the presence of a base like LiOH .
- Key Reagents : Ethyl acetoacetate, diethyl malonate, POCl₃ (for chlorination), and LiOH (for ester hydrolysis).
Table 1 : Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Piperidine, ethanol, reflux | 70–85 | |
| Chlorination | POCl₃, 120°C, overnight | 67.5 | |
| Amination | Thiophen-2-ylmethylamine, LiOH, dioxane/water | 90–94 |
Q. How is the structural purity of this compound validated in synthetic workflows?
Methodological validation includes:
- Spectroscopy :
- Chromatography : TLC (Rf ~0.2 in ethyl acetate/hexane) and HPLC (≥95% purity) .
- Mass Spectrometry : Expected molecular ion ([M+H]⁺) matches theoretical mass (e.g., m/z 360.1 for C₁₆H₁₈N₄O₂S) .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved during structural elucidation?
Conflicts often arise from tautomerism or solvent effects. For example:
- Tautomeric equilibria : The pyrazolo[3,4-b]pyridine core may exhibit keto-enol tautomerism, altering NMR shifts. Use deuterated DMSO or CDCl₃ to stabilize specific forms .
- Solvent-induced shifts : Compare data across solvents (e.g., DMSO-d₆ vs. CDCl₃). For instance, amine protons in DMSO-d₆ show broader peaks due to hydrogen bonding .
- Advanced techniques : 2D NMR (COSY, HSQC) can resolve overlapping signals. For example, HSQC correlates C–H couplings to confirm the thiophene methylene group (δ ~4.5 ppm in ¹H, ~40 ppm in ¹³C) .
Q. What computational strategies are effective for predicting the biological activity of this compound?
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., SARS-CoV-3CL protease). Key parameters:
- MD Simulations : GROMACS or AMBER for stability assessment (e.g., RMSD ≤ 2.0 Å over 100 ns indicates stable ligand-protein complexes) .
- ADMET Prediction : SwissADME or pkCSM to evaluate pharmacokinetics (e.g., Lipinski’s Rule of Five compliance) .
Table 2 : Docking Scores for Analogous Compounds
| Target Protein | Compound Analog | Docking Score (kcal/mol) | Reference |
|---|---|---|---|
| SARS-CoV-3CL | Ethyl 4-((4-methylphenylsulfonamido)butyl)amino analog | −8.2 | |
| ACE2 | Chloroquine (control) | −6.5 |
Q. How can reaction yields be optimized for large-scale synthesis?
- Catalyst Screening : Sulfonated amorphous carbon catalysts (e.g., derived from rice husks) improve cyclization efficiency under mild conditions (yield: 85% vs. 70% with traditional acids) .
- Solvent Optimization : Replace dioxane/water with PEG-400 for greener amination (yield: 92%, reduced toxicity) .
- Microwave Assistance : Reduce reaction time for chlorination (e.g., 2 hours at 150°C vs. overnight) .
Q. What analytical methods resolve challenges in crystallographic characterization?
Q. How are stability and degradation profiles assessed under experimental conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
